molecular formula C11H16N2O2 B13441279 [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine

[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine

Cat. No.: B13441279
M. Wt: 208.26 g/mol
InChI Key: GBMSQFRCWQLIPD-UHFFFAOYSA-N
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Description

[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a pyridine ring substituted with an oxan-4-yloxy group and a methanamine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with oxan-4-ol in the presence of a base to form the oxan-4-yloxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to specific sites on proteins and other biological molecules . This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

[2-(oxan-4-yloxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H16N2O2/c12-8-9-2-1-5-13-11(9)15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-8,12H2

InChI Key

GBMSQFRCWQLIPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=CC=N2)CN

Origin of Product

United States

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